molecular formula C7H6FNO3 B13561628 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid

2-[(5-Fluoropyridin-3-yl)oxy]acetic acid

Cat. No.: B13561628
M. Wt: 171.13 g/mol
InChI Key: UIAPEZAWFBNVNW-UHFFFAOYSA-N
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Description

2-[(5-Fluoropyridin-3-yl)oxy]acetic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid typically involves the reaction of 5-fluoropyridine-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the chloroacetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoropyridin-3-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(5-Fluoropyridin-3-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid: This compound has similar structural features but contains additional chlorine and amino groups.

    2-(5-Fluoropyridin-3-yl)acetic acid: This compound is closely related but lacks the oxyacetic acid moiety.

Uniqueness

2-[(5-Fluoropyridin-3-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(5-fluoropyridin-3-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

UIAPEZAWFBNVNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)OCC(=O)O

Origin of Product

United States

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